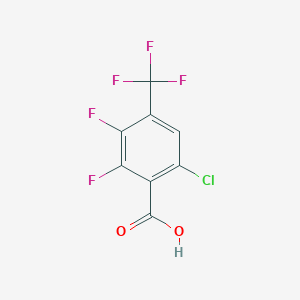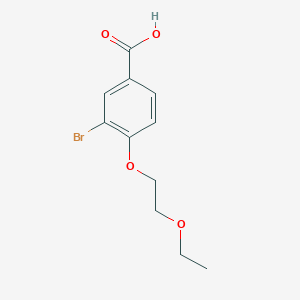
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is used in various chemical syntheses and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which optimize reaction parameters such as temperature and reagent ratios to achieve high conversion and selectivity . These methods ensure efficient and scalable production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.
Applications De Recherche Scientifique
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is utilized in scientific research for its unique chemical properties. It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . Additionally, it serves as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The presence of chlorine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
773869-48-0 |
|---|---|
Formule moléculaire |
C8H2ClF5O2 |
Poids moléculaire |
260.54 g/mol |
Nom IUPAC |
6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2ClF5O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) |
Clé InChI |
UMUGCLQBFVVUPY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)C(=O)O)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)



![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)
